REACTION_CXSMILES
|
[O:1]=[C:2]([CH3:12])[C:3](=[N:9][O:10][CH3:11])[C:4]([O:6][CH2:7][CH3:8])=[O:5].[Br:13]Br>C(Cl)(Cl)Cl>[Br:13][CH2:12][C:2](=[O:1])[C:3](=[N:9][O:10][CH3:11])[C:4]([O:6][CH2:7][CH3:8])=[O:5]
|
Name
|
|
Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
27.3 g
|
Type
|
reactant
|
Smiles
|
O=C(C(C(=O)OCC)=NOC)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The reaction mixture is washed with a 5% aqueous solution of sodium hydrogen carbonate and water in that order
|
Type
|
CUSTOM
|
Details
|
the organic layer is dried
|
Type
|
DISTILLATION
|
Details
|
The solvent is then distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC(C(C(=O)OCC)=NOC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |